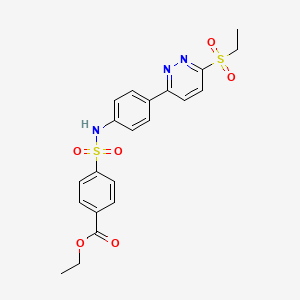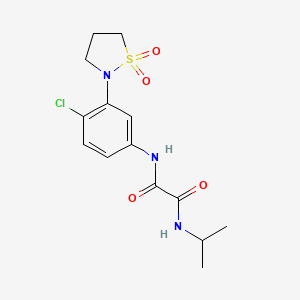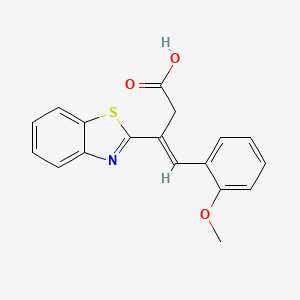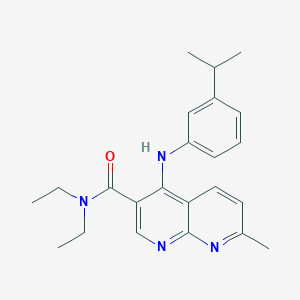
3-(4-Benzylpiperazin-1-yl)-1-(4-(dimethylamino)phenyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Benzylpiperazin-1-yl)-1-(4-(dimethylamino)phenyl)pyrrolidine-2,5-dione, commonly known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic properties. BDP belongs to the class of piperazine derivatives and is a potent inhibitor of the dopamine transporter.
Wissenschaftliche Forschungsanwendungen
Anticonvulsant Applications
Research has shown that derivatives of pyrrolidine-2,5-dione, which share structural similarities with 3-(4-Benzylpiperazin-1-yl)-1-(4-(dimethylamino)phenyl)pyrrolidine-2,5-dione, possess anticonvulsant properties. These compounds have been evaluated for their effectiveness in treating seizures through various models, including the maximum electroshock (MES) seizure and pentylenetetrazole (PTZ) seizure threshold tests. Notably, compounds exhibiting an aromatic ring at position-3 of the pyrrolidine-2,5-dione core showed promising anticonvulsant activity, with specific derivatives demonstrating strong efficacy and low toxicity, making them potential candidates for further antiepileptic drug development (Obniska et al., 2005).
Serotonin Receptor Affinity and Serotonin Transporter Inhibition
A series of novel derivatives related to 3-(4-Benzylpiperazin-1-yl)-1-(4-(dimethylamino)phenyl)pyrrolidine-2,5-dione were synthesized and evaluated for their affinity towards 5-HT1A/D2 receptors and their ability to inhibit serotonin reuptake. These studies are crucial for developing new therapeutic agents for psychiatric disorders. Certain compounds from these series demonstrated high affinity for the 5-HT1A receptor and showed promise as mixed receptor profile agents with potential applications in treating disorders such as depression and anxiety (Wróbel et al., 2020).
Organic Chemistry and Materials Science Applications
The versatility of pyrrolidine-2,5-dione derivatives extends beyond pharmacological applications, with research exploring their use in organic chemistry and materials science. These compounds serve as valuable intermediates for synthesizing structurally diverse molecules, including those with potential applications in organic electronics and luminescent materials. Studies have shown that derivatives of pyrrolidine-2,5-dione can be used to create functionalized materials with desirable photophysical properties, indicating their utility in developing new materials for organic light-emitting diodes (OLEDs) and other electronic applications (Dzvinchuk et al., 2009).
Eigenschaften
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-1-[4-(dimethylamino)phenyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2/c1-24(2)19-8-10-20(11-9-19)27-22(28)16-21(23(27)29)26-14-12-25(13-15-26)17-18-6-4-3-5-7-18/h3-11,21H,12-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAOWCPFGSZGHMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)furan-3-carboxamide](/img/structure/B2994877.png)




![Methyl 4-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]benzoate](/img/structure/B2994889.png)

![2-(6-Cyclohexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2994892.png)


![7-Chloro-3-(3,5-dimethylphenyl)-2-[(4-fluorophenyl)sulfanylmethyl]quinazolin-4-one](/img/structure/B2994896.png)

![N-(2,5-dimethoxyphenyl)-2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2994898.png)